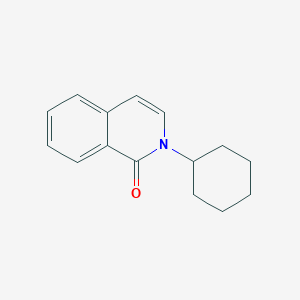

2-Cyclohexylisoquinolin-1(2H)-one

Description

Significance of the Isoquinolinone Scaffold in Organic and Medicinal Chemistry Research

The isoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry. numberanalytics.combldpharm.com This term denotes a molecular framework that is capable of binding to a variety of biological targets, thereby serving as a versatile template for the development of new therapeutic agents. numberanalytics.combldpharm.com The structural rigidity and synthetic accessibility of the isoquinolinone core make it an attractive starting point for creating libraries of compounds with diverse biological activities. researchgate.net

Derivatives of isoquinolinone have demonstrated a wide array of pharmacological properties, including but not limited to, acting as inhibitors of enzymes such as poly(ADP-ribose)polymerase (PARP), and as antagonists for various receptors. researchgate.net The ability to readily functionalize the isoquinolinone core at multiple positions allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing its interaction with specific biological targets. rsc.orgnih.gov This has led to the discovery of isoquinolinone derivatives with potential applications in treating a range of diseases.

Historical Context of Isoquinolinone Chemistry

The history of isoquinolinone chemistry is intrinsically linked to the broader field of isoquinoline (B145761) alkaloids, which are naturally occurring compounds that have been used in traditional medicine for centuries. wikipedia.org The first isolation of isoquinoline itself from coal tar was reported in 1885. wikipedia.org The development of synthetic methods to construct the isoquinoline and, subsequently, the isoquinolinone core, began in the late 19th and early 20th centuries.

Key historical syntheses that laid the groundwork for accessing these structures include the Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler reactions, which are foundational methods for creating the isoquinoline ring system. numberanalytics.compharmaguideline.comquimicaorganica.org Over the years, these classical methods have been refined, and numerous new synthetic strategies have been developed, including modern transition-metal-catalyzed cross-coupling and C-H activation reactions. acs.orgorganic-chemistry.org These advancements have significantly expanded the ability of chemists to synthesize a vast array of substituted isoquinolinones with high efficiency and selectivity, including N-substituted derivatives like 2-Cyclohexylisoquinolin-1(2H)-one. The Gabriel–Coleman synthesis is a notable traditional method for producing isocarbostyrils (1(2H)-isoquinolones). researchgate.net

Scope and Research Objectives for this compound Studies

Given the established importance of the isoquinolinone scaffold, dedicated research into this compound would likely be driven by a set of specific objectives aimed at elucidating its unique chemical and biological properties.

Key Research Objectives would include:

Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthesis for this compound. This would be followed by its full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to unequivocally determine its three-dimensional structure.

Physicochemical Profiling: A thorough investigation of its physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability, would be crucial. These parameters are critical for understanding its potential as a lead compound in drug discovery.

Exploration of Biological Activity: Based on the known activities of other isoquinolinone derivatives, a key objective would be to screen this compound against a panel of biologically relevant targets. This could include various enzymes, receptors, and ion channels implicated in disease.

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, subsequent research would focus on synthesizing analogs of this compound to establish a structure-activity relationship. This would involve modifying the cyclohexyl group and the aromatic part of the isoquinolinone core to understand how these changes affect its biological profile.

Compound Data

The following tables summarize key information for the compounds mentioned in this article.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 217493-32-8 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₅H₁₇NO | bldpharm.com |

| Molecular Weight | 227.30 g/mol | Calculated |

| SMILES | O=C1C2C=CC=CC=2C=CN1C1CCCCC1 | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-cyclohexylisoquinolin-1-one |

InChI |

InChI=1S/C15H17NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2 |

InChI Key |

WLNDDDOUDDTPAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C=CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Reactivity, Functionalization, and Derivatization of 2 Cyclohexylisoquinolin 1 2h One

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on the isoquinoline (B145761) nucleus generally occur on the electron-rich benzene ring rather than the electron-deficient pyridinone ring. quimicaorganica.org For isoquinoline itself, electrophilic attack is favored at the C-5 and C-8 positions due to the formation of more stable cationic intermediates. quimicaorganica.org In the case of 2-Cyclohexylisoquinolin-1(2H)-one, the presence of the lactam functionality and the N-cyclohexyl group can influence this regioselectivity. The bulky cyclohexyl group may sterically hinder the approach of electrophiles to the C-8 position, potentially favoring substitution at C-5.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of isoquinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. quimicaorganica.org A similar outcome would be expected for this compound, although the reaction conditions might require optimization to overcome any deactivating effects of the lactam carbonyl group.

Illustrative Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Cyclohexyl-5-nitroisoquinolin-1(2H)-one |

| Bromination | Br₂, FeBr₃ | 2-Cyclohexyl-5-bromoisoquinolin-1(2H)-one |

Nucleophilic Substitution:

Nucleophilic attack on the isoquinoline ring system is favored at the electron-deficient pyridinone ring, primarily at the C-1 position. quimicaorganica.org The presence of a good leaving group at this position facilitates nucleophilic substitution. In this compound, the carbonyl group at C-1 makes this position highly susceptible to nucleophilic attack, although this would typically lead to addition products rather than substitution unless a suitable leaving group is present on a derivative.

For isoquinolines bearing a leaving group, such as a halogen, at the C-1 position, a variety of nucleophiles can be employed to introduce new functional groups. quimicaorganica.org

Carbon-Hydrogen Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. For quinoline (B57606) and isoquinoline derivatives, transition-metal-catalyzed C-H activation has been extensively explored. nih.gov

The nitrogen atom in the isoquinolinone ring can act as an intrinsic directing group, guiding the metal catalyst to activate specific C-H bonds. For N-substituted isoquinolinones, C-H functionalization can be directed to various positions. For example, palladium-catalyzed C-H activation of N-methoxy benzamides has been utilized for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com While specific studies on this compound are limited, it is anticipated that similar strategies could be employed for its functionalization. The steric bulk of the cyclohexyl group might influence the regioselectivity of such reactions.

Formation of Novel Isoquinolinone Derivatives through Post-Synthetic Modification

Post-synthetic modification allows for the diversification of a core molecular scaffold, enabling the synthesis of a library of derivatives with varied properties.

While the subject of this article is this compound, it is important to note that the N-2 position is a key site for introducing diversity in the isoquinolinone scaffold. A wide range of N-substituted isoquinolinones can be synthesized, and the nature of the N-substituent can significantly impact the compound's chemical and biological properties. The synthesis of this compound itself represents a diversification at this position.

The substituents on both the benzene and pyridinone rings, as well as at the N-2 position, play a crucial role in determining the reactivity and selectivity of this compound.

N-Cyclohexyl Group: This bulky, electron-donating alkyl group can influence reactions in several ways:

Steric Hindrance: It can impede the approach of reagents to nearby positions, such as C-8 and the N-H bond in the parent isoquinolinone.

Electronic Effects: As an electron-donating group, it can increase the electron density of the aromatic system, potentially activating it towards electrophilic attack, although this effect is likely modest.

Substituents on the Aromatic Rings:

Electron-Donating Groups (EDGs) on the benzene ring (e.g., -OCH₃, -CH₃) would activate it towards electrophilic substitution and would likely direct incoming electrophiles to the ortho and para positions relative to the EDG.

Electron-Withdrawing Groups (EWGs) on the benzene ring (e.g., -NO₂, -CN) would deactivate it towards electrophilic substitution and direct incoming electrophiles to the meta position. EWGs on the pyridinone ring would further enhance its susceptibility to nucleophilic attack.

Influence of Substituents on the Reactivity of the Isoquinolinone Core

| Substituent Position | Type of Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Attack |

|---|---|---|---|

| Benzene Ring | Electron-Donating | Activating | Deactivating |

| Benzene Ring | Electron-Withdrawing | Deactivating | Activating |

| Pyridinone Ring | Electron-Withdrawing | Deactivating | Activating |

Cycloaddition Reactions and Pericyclic Processes Involving Isoquinolinone Systems

Cycloaddition reactions are powerful methods for the construction of cyclic and polycyclic systems. The isoquinolinone scaffold contains diene and dienophile-like functionalities, making it a potential substrate for cycloaddition reactions, particularly dearomative cycloadditions. acs.orgdntb.gov.ua

Photochemical [2+2] cycloadditions of quinoline and isoquinoline derivatives with alkenes have been reported to yield complex polycyclic structures. acs.org These reactions often proceed via an energy-transfer mechanism and can exhibit high regio- and diastereoselectivity. acs.org While specific examples involving this compound are not prevalent in the literature, it is plausible that this compound could participate in such transformations. The N-cyclohexyl group would likely influence the stereochemical outcome of the cycloaddition.

Transition Metal-Mediated Transformations

Transition metal catalysis has revolutionized organic synthesis, and numerous transformations of isoquinoline derivatives have been developed. researchgate.net These include cross-coupling reactions, C-H activation/functionalization, and cyclization reactions.

Palladium-catalyzed reactions are particularly common for the functionalization of heterocyclic compounds. For instance, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with allenes provides access to 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com It is conceivable that this compound could undergo similar palladium-catalyzed C-H functionalization to introduce various substituents onto the isoquinolinone core. Other transition metals like rhodium, iridium, and copper have also been employed for the functionalization of isoquinoline systems. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Cyclohexyl-5-nitroisoquinolin-1(2H)-one |

| 2-Cyclohexyl-5-bromoisoquinolin-1(2H)-one |

| 2-Cyclohexyl-5-acylisoquinolin-1(2H)-one |

| 5-nitroisoquinoline |

| 8-nitroisoquinoline |

| N-methoxy benzamides |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 2-Cyclohexylisoquinolin-1(2H)-one in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, multi-dimensional techniques are essential for unambiguous assignments.

Multi-dimensional NMR Techniques (2D-NMR)

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of the isoquinolinone and cyclohexyl moieties.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between adjacent protons on the isoquinolinone ring and within the cyclohexyl ring, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly attached to carbon atoms. pressbooks.pub This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the carbon spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This technique is pivotal in connecting the different fragments of the molecule. For instance, it would show correlations from the protons on the cyclohexyl ring to the nitrogen-bearing carbon of the isoquinolinone, confirming the N-cyclohexyl linkage. It would also help to definitively assign the quaternary carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, along with key HMBC correlations that would confirm the structure.

Interactive Data Table: Predicted NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| 1 | 162.5 | - | - |

| 3 | 105.0 | 6.5 (d) | C-1, C-4, C-4a |

| 4 | 130.0 | 7.2 (d) | C-3, C-4a, C-5, C-8a |

| 4a | 127.5 | - | - |

| 5 | 128.0 | 7.6 (d) | C-4, C-7, C-8a |

| 6 | 126.5 | 7.4 (t) | C-5, C-8 |

| 7 | 132.0 | 7.7 (t) | C-5, C-8a |

| 8 | 122.0 | 8.2 (d) | C-6, C-8a |

| 8a | 138.0 | - | - |

| 1' | 55.0 | 4.5 (m) | C-1, C-2', C-6' |

| 2', 6' | 32.0 | 1.8 (m) | C-1', C-3', C-5' |

| 3', 5' | 26.0 | 1.6 (m) | C-2', C-4', C-6' |

| 4' | 25.5 | 1.4 (m) | C-3', C-5' |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Dynamic NMR for Conformational Studies

The cyclohexyl group in this compound is not static and undergoes rapid chair-to-chair ring flipping at room temperature. This conformational dynamism can be studied using variable-temperature (VT) NMR, a technique known as dynamic NMR (DNMR).

At room temperature, the ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclohexyl ring. As the temperature is lowered, the rate of this interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial and equatorial protons will broaden and eventually separate into two distinct signals. By analyzing the line shapes of these signals at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for the ring-flipping process. nih.govauremn.org.br This provides valuable insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, confirming its expected composition of C₁₅H₁₇NO. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce the protonated molecule [M+H]⁺.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₅H₁₇NO + H]⁺ | 228.1383 |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Key fragmentation pathways for N-substituted isoquinolinones often involve cleavages at the bond connecting the substituent to the nitrogen atom and fragmentations within the substituent itself. For this compound, characteristic fragmentation would likely involve the loss of the cyclohexyl group or parts of it.

Interactive Data Table: Predicted MS/MS Fragmentation of [C₁₅H₁₇NO + H]⁺

| Fragment Ion | m/z | Proposed Structure/Loss |

| 228.1383 | [M+H]⁺ | Protonated molecule |

| 146.0600 | [M+H - C₆H₁₀]⁺ | Loss of cyclohexene |

| 145.0522 | [M+H - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

| 118.0440 | [C₈H₆O]⁺ | Further fragmentation of the isoquinolinone core |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band around 1650-1670 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, reveals information about the conjugated π-electron system of the isoquinolinone core. The spectrum would be expected to show characteristic absorption maxima corresponding to π→π* electronic transitions within the aromatic system.

Interactive Data Table: Characteristic Spectroscopic Data

| Technique | Feature | Expected Wavenumber/Wavelength |

| IR | Amide C=O stretch | ~1660 cm⁻¹ |

| IR | Aromatic C-H stretch | >3000 cm⁻¹ |

| IR | Aliphatic C-H stretch | <3000 cm⁻¹ |

| UV-Vis | π→π* transitions | ~220-350 nm |

X-ray Crystallography for Solid-State Structural Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsion angles. beilstein-journals.org

Furthermore, X-ray crystallography would elucidate the packing of the molecules in the crystal lattice, showing any intermolecular interactions such as hydrogen bonding (if co-crystallized with a suitable donor/acceptor) or π-stacking between the aromatic rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, analysis of related isoquinolinone structures reveals a tendency for planar aromatic cores and various conformations of substituents. acs.orgacs.org

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful analytical technique for the molecular fingerprinting of chemical compounds. This method provides detailed information about the vibrational modes of a molecule, which are unique to its specific structure, conformation, and intermolecular interactions. For this compound, Raman spectroscopy can elucidate the characteristic vibrations of both the isoquinolin-1(2H)-one core and the cyclohexyl substituent.

Detailed Research Findings

While a dedicated Raman spectrum for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its vibrational characteristics can be derived from computational studies and experimental data on structurally related molecules. The Raman spectrum of this compound is expected to be a composite of the vibrational modes of the isoquinolinone moiety and the cyclohexyl group, with some shifts and new bands arising from their coupling.

Isoquinolin-1(2H)-one Core Vibrations: The isoquinolin-1(2H)-one scaffold possesses a rich Raman spectrum characterized by contributions from the aromatic rings and the lactam function. Key vibrational modes include C-H stretching, C=C stretching of the aromatic system, and the C=O stretching of the amide group. Computational studies on similar isoquinoline (B145761) derivatives, utilizing methods like Density Functional Theory (DFT), have provided insights into the expected vibrational frequencies. psgcas.ac.inresearchgate.net

Cyclohexyl Group Vibrations: The cyclohexyl group, with its non-planar chair conformation, exhibits characteristic Raman bands corresponding to CH₂ stretching, scissoring, twisting, wagging, and rocking vibrations, as well as C-C stretching modes. ustc.edu.cn The attachment of the cyclohexyl ring to the nitrogen atom of the isoquinolinone core will influence the electronic environment and, consequently, the vibrational frequencies of both moieties.

The unique combination of these vibrational modes provides a distinct "molecular fingerprint" for this compound, allowing for its identification and differentiation from other related compounds.

Interactive Data Tables

The following tables present the predicted prominent Raman active vibrational modes for this compound, based on the analysis of its constituent functional groups. These assignments are based on theoretical calculations and experimental data from analogous compounds.

Table 1: Predicted Raman Vibrational Modes for the Isoquinolin-1(2H)-one Moiety

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | Aromatic C-H Stretching | Stretching vibrations of the C-H bonds on the benzene and pyridine rings. |

| ~1650-1620 | C=O Stretching (Amide I) | The carbonyl stretch of the lactam ring is a strong and characteristic band in the Raman spectrum. |

| ~1600-1550 | Aromatic C=C Stretching | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| ~1450-1350 | Aromatic Ring Vibrations | Complex vibrations involving C-C stretching and C-H in-plane bending within the fused aromatic system. |

| ~1300-1200 | C-N Stretching | Stretching vibration of the carbon-nitrogen bond within the lactam ring. |

| ~1050-1000 | Ring Breathing | Symmetric stretching and contracting of the entire isoquinolinone ring system. |

| ~850-750 | C-H Out-of-Plane Bending | Bending vibrations of the aromatic C-H bonds perpendicular to the plane of the rings. |

Table 2: Predicted Raman Vibrational Modes for the Cyclohexyl Substituent

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2950-2850 | CH₂ Stretching | Symmetric and asymmetric stretching vibrations of the methylene groups in the cyclohexyl ring. ustc.edu.cn |

| ~1460-1440 | CH₂ Scissoring | In-plane bending (scissoring) motion of the hydrogen atoms in the methylene groups. |

| ~1350-1250 | CH₂ Wagging | Out-of-plane wagging motion of the methylene groups. |

| ~1200-1150 | C-C Stretching | Stretching vibrations of the carbon-carbon single bonds within the cyclohexyl ring. |

| ~1050-1000 | C-C Stretching & CH₂ Rocking | Coupled vibrations involving C-C bond stretching and in-plane rocking of the methylene groups. |

| ~800 | Ring Breathing | Symmetric stretching and contracting of the entire cyclohexyl ring, often a strong and sharp peak. echemi.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-Cyclohexylisoquinolin-1(2H)-one. DFT methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

Calculations on the isoquinoline (B145761) scaffold reveal that the electron density is distributed across the bicyclic ring system. The introduction of a cyclohexyl group at the N-2 position is predicted to have a modest electronic effect on the aromatic core, primarily acting as an electron-donating group through inductive effects. This can subtly influence the reactivity of the molecule.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For isoquinolinone derivatives, the HOMO is typically localized on the fused benzene ring, while the LUMO is distributed over the pyridinone ring. The presence of the cyclohexyl group is not expected to significantly alter the spatial distribution of these frontier orbitals but may shift their energy levels.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is hypothetical and based on typical values for similar N-substituted isoquinolinones, as specific experimental or calculated data for this compound is not readily available in the reviewed literature.)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.0 eV |

| Ionization Potential | 7.0 eV |

Computational chemistry can elucidate the mechanisms of reactions involved in the synthesis of this compound. A common synthetic route involves the N-alkylation of isoquinolin-1(2H)-one with a cyclohexyl halide. DFT calculations can be employed to model the reaction pathway, including the reactants, transition states, and products.

The reaction likely proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the isoquinolinone acts as the nucleophile, attacking the electrophilic carbon of the cyclohexyl halide. Transition state analysis can determine the activation energy of this step, providing insights into the reaction kinetics. Computational studies on similar N-heterocycle C-H activation by rhodium(I) complexes have demonstrated the power of combining kinetic, structural, and computational data to build a plausible general mechanism. nih.gov

Furthermore, alternative synthetic routes, such as those involving transition-metal-catalyzed C-H activation and annulation, are becoming increasingly prevalent for the synthesis of substituted isoquinolines. nih.gov Computational modeling can help in understanding the intricate catalytic cycles of these reactions.

DFT calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions can aid in the structural elucidation and characterization of this compound.

The predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. For instance, the chemical shifts of the protons and carbons in the isoquinolinone core will be influenced by the anisotropic effects of the aromatic system and the electronic nature of the carbonyl group. The cyclohexyl protons will exhibit characteristic shifts depending on their axial or equatorial positions and their proximity to the isoquinolinone ring. Recent advancements in machine learning, often trained on DFT-calculated data, have shown remarkable accuracy in predicting NMR chemical shifts. nih.govmdpi.comspringernature.com

Vibrational spectroscopy is another area where computational methods are highly valuable. DFT calculations can predict the frequencies and intensities of IR and Raman bands, which correspond to the vibrational modes of the molecule. psgcas.ac.innih.govbrehm-research.dersc.orgnih.gov This information is crucial for interpreting experimental spectra and identifying characteristic functional group vibrations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and based on typical values for N-substituted isoquinolinones and cyclohexyl moieties, as specific experimental or calculated data for this compound is not readily available in the reviewed literature.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 162.5 |

| C3 | 105.0 |

| C4 | 128.0 |

| C4a | 138.0 |

| C5 | 127.5 |

| C6 | 132.0 |

| C7 | 126.0 |

| C8 | 129.0 |

| C8a | 120.0 |

| Cyclohexyl C1' | 55.0 |

| Cyclohexyl C2'/C6' | 32.0 |

| Cyclohexyl C3'/C5' | 26.0 |

| Cyclohexyl C4' | 25.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions. unibo.ituu.nlyoutube.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's potential energy surface over time.

A key aspect of the conformational analysis of this molecule is the orientation of the cyclohexyl group relative to the planar isoquinolinone ring system. The cyclohexyl ring itself can adopt various conformations, with the chair form being the most stable. The N-C1' bond allows for rotation, leading to different spatial arrangements of the cyclohexyl group. MD simulations can reveal the preferred conformations and the energy barriers between them. Studies on related saturated heterocyles provide a basis for understanding these conformational preferences. mdpi.comrsc.org

MD simulations can also be used to study the intermolecular interactions of this compound with solvent molecules or biological macromolecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the solvation structure and dynamics. In the context of drug design, MD simulations are crucial for understanding how the molecule might bind to a protein target, revealing key interactions and the stability of the protein-ligand complex.

In Silico Prediction of Biological Activities

Computational methods are extensively used in the early stages of drug discovery to predict the potential biological activities and pharmacokinetic properties of new chemical entities. springernature.comnih.goviscientific.orgresearchgate.netslideshare.netdntb.gov.ua For this compound, various in silico tools can be employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential as a bioactive compound.

Quantitative Structure-Activity Relationship (QSAR) models, built upon datasets of compounds with known activities, can predict the biological activity of new molecules. japsonline.comjapsonline.comtandfonline.comacs.orgnanobioletters.com The isoquinoline scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgrsc.orgresearchoutreach.org QSAR studies on isoquinoline derivatives have been used to identify key structural features that contribute to their bioactivity.

ADMET prediction is crucial for assessing the drug-likeness of a compound. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug development process.

Table 3: Predicted ADMET Properties for this compound (Note: The following data is hypothetical and based on predictions for molecules with similar physicochemical properties.)

| Property | Predicted Value/Outcome |

| Oral Bioavailability | Good |

| Blood-Brain Barrier Penetration | Low |

| Human Intestinal Absorption | High |

| CYP2D6 Inhibition | Likely Inhibitor |

| AMES Toxicity | Non-mutagenic |

| hERG Inhibition | Low Risk |

Structure-Based Computational Design Methodologies

The isoquinolinone scaffold is a versatile template for the design of enzyme inhibitors and other bioactive molecules. nih.govrsc.orgnih.govmdpi.com Structure-based drug design (SBDD) methodologies utilize the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands with high affinity and selectivity.

If a potential biological target for this compound is identified, molecular docking can be used to predict its binding mode within the active site of the target. Docking algorithms explore various orientations and conformations of the ligand within the binding pocket and score them based on their predicted binding affinity. This information can guide the design of new derivatives with improved interactions with the target. For example, the cyclohexyl group might be modified to better fit into a hydrophobic pocket, or other functional groups could be added to the isoquinolinone core to form specific hydrogen bonds or other favorable interactions.

Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for their ability to bind to the target. researchoutreach.org The isoquinoline core can be considered a key fragment, and computational methods can be used to link it with other fragments to generate novel and potent inhibitors.

Exploration of Biological Activities and Molecular Interactions Preclinical Research Focus

In Vitro Biological Screening and Target Identification

In the quest for novel therapeutic agents, the initial step often involves broad screening of compounds against various biological targets. For 2-Cyclohexylisoquinolin-1(2H)-one and related derivatives, this has primarily encompassed enzyme inhibition and cell-based assays.

Enzymes are crucial regulators of physiological processes, and their dysregulation is often implicated in disease. Consequently, enzyme inhibition represents a major strategy in drug discovery.

Kinases: Kinases are a large family of enzymes that play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. While specific data on this compound's direct inhibition of a wide range of kinases is not extensively detailed in the provided search results, the broader class of quinoline (B57606) and isoquinoline (B145761) derivatives has been investigated as kinase inhibitors. For instance, various quinoline-based compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.comdntb.gov.ua Molecular docking studies of some oxoquinoline derivatives have shown efficient binding to the active site of EGFR. mdpi.comdntb.gov.ua Another target, Checkpoint kinase 2 (Chk2), which is involved in DNA damage response, has been successfully inhibited by novel derivatives, suggesting the potential for this scaffold in cancer treatment. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for cosmetic applications. nih.govnih.gov Research into a series of 2-substituted hydroquinones, which share a phenolic ring system with some isoquinolinone metabolites, has explored their tyrosinase inhibitory activity. koreascience.kr These studies have indicated that both the electronic properties and lipophilicity of the substituents can influence the inhibitory effect. koreascience.kr While direct inhibitory data for this compound on tyrosinase is not explicitly available in the search results, the general class of compounds is considered a promising area for the development of new tyrosinase inhibitors. nih.govnih.gov

Cell-based assays provide a more complex biological system to evaluate the effects of a compound on cellular processes, such as proliferation and survival.

Antiproliferative Effects: Several studies have demonstrated the antiproliferative activity of isoquinolinone and quinoxaline (B1680401) derivatives against various cancer cell lines. For example, novel oxiranyl-quinoxaline derivatives have shown activity against neuroblastoma cell lines like SK-N-SH and IMR-32. nih.gov Similarly, certain N-aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides have exhibited promising anticancer activity against renal cancer (TK-10) and leukemia (CCRF-CEM) cell lines. dntb.gov.ua The antiproliferative activity of flavonoids, another class of heterocyclic compounds, has also been extensively studied, with structure-activity relationships indicating the importance of specific functional groups for activity against various tumor cell lines. nih.gov While direct data on this compound is limited, these findings for structurally related compounds underscore the potential of the isoquinolinone scaffold in cancer research.

Table 1: Antiproliferative Activity of Selected Isoquinolinone and Related Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

| Oxiranyl-quinoxaline derivatives | SK-N-SH, IMR-32 (Neuroblastoma) | Antiproliferative activity | nih.gov |

| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides | TK-10 (Renal Cancer), CCRF-CEM (Leukemia) | Growth inhibition | dntb.gov.ua |

| Flavonoids | Various tumor cell lines | Antiproliferative activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Isoquinolinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For isoquinolinone derivatives, SAR studies have been crucial in optimizing their potency and selectivity.

Research on various isoquinolinone derivatives has revealed key structural features that govern their biological effects. For instance, in a series of 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives, the presence of a hydroxyl group was found to be crucial for their activity as positive allosteric modulators of the 5-HT2C receptor. nih.gov The study also indicated that isoquinolin-1(2H)-ones were generally better positive allosteric modulators than the regioisomeric isoindolin-1-ones. nih.gov

In the context of tyrosinase inhibition by 2-substituted hydroquinones, SAR studies have shown that while the electronic properties of the substituent at the 2-position did not significantly affect inhibition, lipophilicity played a role to some extent. koreascience.kr However, the steric bulk of the substituent also appeared to influence solubility and, consequently, the observed activity. koreascience.kr

For other classes of compounds with similar structural motifs, such as chalcones, SAR studies on COX-2 inhibition have demonstrated that the position of certain pharmacophores, like the SO2Me group, is critical for potency and selectivity. nih.gov These findings, while not directly on this compound, highlight the importance of systematic structural modifications and their impact on biological outcomes, a principle that is directly applicable to the optimization of isoquinolinone derivatives. nih.govnih.gov

Mechanistic Studies of Biological Activity

Understanding the mechanism of action of a compound at the molecular level is essential for its development as a therapeutic agent. This involves studying its direct interactions with its biological target and the subsequent effects on cellular signaling pathways.

Molecular docking and other computational methods are powerful tools for predicting and analyzing the binding of a ligand, such as this compound, to its protein target. These studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov

For example, molecular docking studies of oxoquinoline derivatives against EGFR have identified key hydrogen bond interactions with amino acid residues like Asp855 and Thr854 within the active site. mdpi.comdntb.gov.ua Similarly, docking studies of p-glycoprotein inhibitors have revealed significant binding affinities driven by both hydrophobic and hydrogen bond interactions. nih.gov The binding energy, a calculated value from docking studies, can provide an estimate of the binding affinity. nih.gov

The analysis of protein-ligand interactions from a large dataset of complexes in the Protein Data Bank (PDB) reveals that hydrophobic contacts are the most common, followed by hydrogen bonds. nih.gov These fundamental interactions are crucial for the stability and specificity of a drug-target complex. nih.gov

Once a compound binds to its target, it can modulate downstream signaling pathways, leading to a cellular response. The elucidation of these pathways is a key aspect of mechanistic studies.

For instance, the Ras signaling pathway, which is frequently mutated in cancer, can lead to the loss of actin stress fibers through the cytoplasmic localization of p21Cip1, which in turn inhibits Rho kinase (ROCK). nih.gov Inhibition of components of this pathway, such as MEK, can restore normal cellular architecture. nih.gov

Phytonutrients, including phenolic compounds, have been shown to modulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer, through various signaling pathways. nih.gov These pathways include the NF-κB and MAPK signaling cascades. nih.gov While specific studies on the signaling pathways modulated by this compound are not detailed in the provided search results, the known effects of structurally related compounds on these major signaling networks provide a framework for future investigations into its precise mechanism of action.

Preclinical Research on this compound Remains Undisclosed in Key Therapeutic Areas

Despite extensive investigation of scientific literature and databases, preclinical efficacy studies focusing on the anti-inflammatory, antitumor, and antiviral properties of the chemical compound this compound in animal models are not publicly available. As a result, a detailed exploration of its pharmacological potential in these specific therapeutic areas, as outlined in the requested article structure, cannot be provided at this time.

The inquiry sought to detail the following aspects of preclinical research for this compound:

Potential Applications in Chemical Biology and Materials Science Excluding Therapeutic Drug Development

Use as Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding complex biological processes. The isoquinoline (B145761) core, with its inherent fluorescence, provides a foundational element for the design of such probes. While research has focused on developing redox-activatable probes for enzymes like cyclooxygenase-2 (COX-2) using other scaffolds, the isoquinolin-1(2H)-one structure holds similar potential. nih.gov The fluorescence of the isoquinolinone ring system could be modulated by its interaction with specific biological targets.

The N-cyclohexyl group in 2-Cyclohexylisoquinolin-1(2H)-one can significantly influence its properties as a chemical probe. This bulky, lipophilic substituent can enhance membrane permeability, allowing the probe to enter cells more effectively. Furthermore, the cyclohexyl group can influence the photophysical properties of the isoquinolinone fluorophore, potentially leading to shifts in excitation and emission wavelengths that could be advantageous for biological imaging.

Application in Ligand Design for Specific Molecular Targets

The isoquinolin-1(2H)-one scaffold has been identified as a valuable framework in the design of ligands for various molecular targets. For instance, derivatives of isoquinolin-1(2H)-one have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov The design of such inhibitors often involves modifying the substituents on the isoquinoline core to achieve high affinity and selectivity.

In this context, the cyclohexyl group of this compound can play a crucial role in ligand-target interactions. Its size and conformational flexibility can allow it to fit into specific hydrophobic pockets within a protein's binding site. This can lead to enhanced binding affinity and selectivity for the target protein. The development of highly selective ligands is critical for understanding the function of individual proteins in complex biological systems.

Integration into Advanced Materials and Nanostructures (e.g., chiral stationary phases)

The development of advanced materials with tailored properties is a rapidly growing field. Isoquinoline derivatives have been explored for their potential in creating conductive polymers and other functional materials. amerigoscientific.com The rigid, planar structure of the isoquinolin-1(2H)-one core can facilitate π-π stacking interactions, which are important for creating ordered structures in materials.

While there is no direct evidence of this compound being used in chiral stationary phases, the presence of a chiral center in a molecule is a prerequisite for such applications. Although this compound itself is not chiral, the introduction of substituents on the cyclohexyl ring or the isoquinolinone core could generate chiral centers. Such chiral derivatives could then be immobilized onto a solid support, like silica, to create a chiral stationary phase for the separation of enantiomers in high-performance liquid chromatography (HPLC). The isoquinolinone core could provide the necessary rigidity and interaction sites for chiral recognition.

Role in Catalyst Development or as Ligands in Catalysis

The synthesis of isoquinolin-1(2H)-one derivatives often involves transition metal catalysis. nih.govresearchgate.net For example, copper(II) chloride has been used to catalyze the synthesis of these compounds. nih.gov While the focus has been on the synthesis of the isoquinolinone core, the potential of isoquinolinone derivatives to act as ligands in catalytic reactions is an area of interest.

The nitrogen and oxygen atoms in the this compound structure could potentially coordinate with metal ions, making it a candidate for a bidentate ligand. The cyclohexyl group would influence the steric environment around the metal center, which could, in turn, affect the selectivity and activity of the catalyst. For instance, in asymmetric catalysis, a chiral ligand is used to induce enantioselectivity. By introducing chirality into the cyclohexyl group of this compound, it could be developed into a chiral ligand for a variety of metal-catalyzed reactions. The development of new ligands is crucial for advancing the field of catalysis and enabling the synthesis of complex molecules with high efficiency and selectivity. uva.es

Future Directions and Emerging Research Avenues for 2 Cyclohexylisoquinolin 1 2h One

Development of Novel Synthetic Methodologies

While classical methods for synthesizing isoquinolinone cores, such as the Bischler–Napieralski and Pomeranz–Fritsch reactions, have been foundational, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. nih.govnih.gov Modern organic synthesis is increasingly focused on principles of green chemistry and atom economy. For 2-Cyclohexylisoquinolin-1(2H)-one and its derivatives, future synthetic methodologies are expected to move beyond traditional multi-step procedures which often involve harsh conditions and low yields. nih.govnih.gov

Emerging strategies that could be applied include:

C-H Activation/Annulation Cascades: Direct functionalization of C-H bonds is a powerful tool for building complex molecules. Rhodium(III)-catalyzed redox-neutral C-H annulation has been successfully used to create 3-acyl isoquinolin-1(2H)-ones. nih.gov Applying similar catalytic systems to precursors of this compound could provide a more direct and atom-economical route to the core structure and its derivatives.

Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions, often under mild conditions. Asymmetric dearomative photocycloaddition reactions have been shown to construct complex chiral heterocyclic structures from isoquinoline (B145761) derivatives. acs.org Such techniques could be adapted to create novel analogs of this compound with unique three-dimensional architectures.

Flow Chemistry: Performing reactions in continuous flow systems offers advantages in terms of safety, scalability, and reaction control. The on-chip synthesis of compounds, potentially guided by AI, represents a frontier in rapid analog generation. researchgate.net This approach would allow for the rapid creation and screening of a library of derivatives based on the this compound scaffold.

Sonochemical Synthesis: The use of ultrasound irradiation can accelerate reactions and improve yields. A copper-catalyzed coupling reaction under ultrasound has been used to prepare isoquinolin-1(2H)-one derivatives, demonstrating a novel and efficient synthetic approach. nih.gov

| Synthetic Strategy | Potential Advantages for Isoquinolinone Synthesis | Relevant Precursors/Reaction Type |

| C-H Annulation | High atom economy, fewer synthetic steps, mild reaction conditions. | N-methoxybenzamides with alkynes. nih.gov |

| Photocatalysis | Access to unique chemical space, high stereoselectivity, mild conditions. | Dearomative [2 + 2] photocycloaddition. acs.org |

| Flow Chemistry | Rapid optimization, improved safety and scalability, automation. | On-chip synthesis platforms. researchgate.net |

| Sonochemistry | Increased reaction rates, improved yields, simple setup. | Copper-catalyzed coupling of 2-iodobenzamide with alkynes. nih.gov |

Advanced Spectroscopic Techniques for Real-Time Monitoring

The synthesis and biological application of this compound can be significantly enhanced by advanced spectroscopic techniques that allow for real-time monitoring. Process Analytical Technology (PAT) initiatives encourage the use of such methods to improve understanding and control over chemical and biological processes. mdpi.com

Future applications in this area include:

In-line Vibrational Spectroscopy (Raman and IR): Raman spectroscopy is particularly powerful for monitoring reactions in real-time as it is non-invasive and provides detailed molecular information. mdpi.com It could be used to track the formation of the isoquinolinone core during synthesis, optimizing reaction conditions for yield and purity.

Fluorescence Spectroscopy: Many isoquinoline derivatives exhibit fluorescent properties. acs.org This intrinsic fluorescence can be harnessed to monitor the compound's interaction with biological targets in real-time. For instance, changes in the fluorescence emission spectrum upon binding to a protein could be used to determine binding kinetics and affinity without the need for labels.

Nuclear Magnetic Resonance (NMR): While traditionally an offline technique, advancements in flow-NMR and rapid data acquisition allow for near real-time reaction monitoring. mdpi.com Heteronuclear single-quantum coherence (HSQC) NMR assays have been used to confirm the binding of isoquinolinone analogues to protein targets like BRD9. mdpi.com

These techniques provide a wealth of data that can be used to build kinetic and mechanistic models, leading to more efficient syntheses and a deeper understanding of the compound's mode of action at a molecular level. mdpi.com

| Spectroscopic Technique | Application Area | Information Gained |

| Raman Spectroscopy | Synthetic Reaction Monitoring | Real-time concentration of reactants and products, reaction kinetics, endpoint determination. mdpi.com |

| Fluorescence Spectroscopy | Biomolecular Interaction Studies | Binding affinity (Kd), kinetics (kon/koff), conformational changes upon binding. acs.org |

| Real-Time NMR | Mechanistic Studies | Identification of transient intermediates, structural confirmation of products in flow. mdpi.commdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key AI/ML approaches include:

Generative Models: AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large databases of known molecules to generate novel chemical structures from scratch. nih.govnih.gov These models can be biased towards generating isoquinolinone derivatives with desired properties, exploring a vast chemical space for promising new candidates.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate the structural features of molecules with their biological activity. nih.gov A 3D-QSAR model developed for isoquinolinone derivatives, for example, can predict the antibacterial activity of newly designed compounds, prioritizing the most promising ones for synthesis. nih.govrsc.org

Target Prediction and Polypharmacology: AI can predict potential biological targets for a given molecule by analyzing its structure and comparing it to compounds with known targets. nih.govneurosciencenews.com This can help identify new therapeutic applications for the this compound scaffold and predict potential off-target effects. AI can also be used to intentionally design compounds that interact with multiple targets, a key strategy in treating complex diseases. nih.gov

The integration of AI will allow researchers to more efficiently navigate the vast chemical space around the this compound core, reducing the time and cost associated with traditional trial-and-error approaches. harvard.edusimbo.ai

| AI/ML Application | Objective | Expected Outcome |

| Generative Models | De novo design of novel analogs. | Generation of virtual libraries of isoquinolinones with optimized properties. nih.gov |

| 3D-QSAR | Predict biological activity of new compounds. | Prioritization of synthetic targets with high predicted potency. nih.gov |

| Target Prediction | Identify potential protein targets and mechanisms. | Hypothesis generation for new therapeutic indications and off-target liabilities. neurosciencenews.com |

Exploration of New Biological Targets and Mechanisms of Action (Preclinical)

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While initial studies may focus on a specific activity, future preclinical research on this compound should aim to broadly explore its therapeutic potential.

Promising areas for preclinical investigation include:

Oncology: Various isoquinoline derivatives have demonstrated potent anti-tumor activity. nih.govnih.gov Preclinical studies could investigate the effect of this compound on cancer cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines. nih.gov A recent study on a 3-acyl isoquinolin-1(2H)-one derivative found that it induced G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells. nih.gov

Central Nervous System (CNS) Disorders: The isoquinolinone core is present in compounds designed as multi-receptor agents for treating schizophrenia, targeting dopamine and serotonin receptors. nih.gov Preclinical models could be used to assess the potential of this compound and its analogs to modulate these receptors and their effects on behavior.

Infectious Diseases: Some isoquinoline-based compounds have shown antibacterial properties. mdpi.com Screening against a panel of pathogenic bacteria, including resistant strains like MRSA, could uncover potential as a new class of antibiotics. nih.gov

Inflammatory Diseases: Certain substituted isocarbostyrils have been reported to have anti-inflammatory characteristics. researchgate.net Preclinical models of inflammation could be used to evaluate the potential of this compound in this therapeutic area.

A comprehensive preclinical program would involve moving from in vitro cell-based assays to in vivo animal models to evaluate efficacy and establish a preliminary understanding of the compound's pharmacokinetic and pharmacodynamic profile. unu.edu

Design of Next-Generation Isoquinolinone-Based Research Tools

Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for developing sophisticated chemical probes to study biological systems. mskcc.org These research tools are essential for target identification, validation, and elucidating complex cellular pathways.

Future directions in this area involve designing:

Chemical Probes: A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in cells or organisms. mdpi.com Isoquinolinone scaffolds have been successfully used to develop potent and selective inhibitors for targets like bromodomains (e.g., BRD9). mdpi.com By optimizing the selectivity and cellular activity of this compound for a particular target, it could be developed into a valuable chemical probe.

Fluorescently Labeled Probes: Attaching a fluorescent dye to the this compound structure would allow for visualization of its distribution within cells using microscopy. This can provide crucial information about its cellular uptake and localization to specific organelles or protein complexes.

Biotinylated or Affinity-Based Probes: Incorporating a biotin tag or another affinity handle would enable "pull-down" experiments. In this technique, the probe is used to capture its protein targets from a cell lysate, which can then be identified using mass spectrometry. This is a powerful, unbiased method for identifying the direct biological targets of a compound.

The development of such tools would not only advance our understanding of the specific biology engaged by this compound but also contribute valuable reagents to the broader scientific community for studying fundamental biological processes. mskcc.org

Q & A

Basic: What synthetic methodologies are recommended for 2-Cyclohexylisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization or substitution reactions targeting the isoquinolinone core. For example, cyclocondensation of cyclohexyl-substituted precursors with carbonyl-containing reagents under acidic or basic conditions is common. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield. Evidence from analogous isoquinolinone syntheses suggests that prolonged heating (>12 hours) in polar aprotic solvents increases cyclization efficiency but may risk side reactions like oxidation .

Key Parameters Table:

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Cyclization |

| Solvent Polarity | High (DMF) | ↑ Reaction Rate |

| Catalyst (Lewis Acid) | AlCl₃ (0.1–0.5 eq) | ↑ Selectivity |

| Reaction Time | 12–24 hours | ↑ Conversion |

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexyl proton splitting at δ 1.2–2.0 ppm) and lactam carbonyl signals (δ 165–170 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, as demonstrated for analogous dihydroisoquinolinones (e.g., C–H···π interactions in crystal packing) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.149 for C₁₅H₁₇NO) .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

Safety data sheets (SDS) for structurally related compounds highlight:

- PPE : Gloves (nitrile), lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as cyclohexyl derivatives may release volatile byproducts .

- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can contradictions between theoretical and experimental spectroscopic data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or computational approximations. Strategies include:

- Solvent Modeling : Adjust computational solvent parameters (e.g., PCM for DMSO) to match experimental conditions .

- Conformational Sampling : Use DFT-based molecular dynamics to account for flexible cyclohexyl groups, which may adopt multiple chair conformations .

- Cross-Validation : Compare IR carbonyl stretches (theoretical vs. experimental ~1680 cm⁻¹) to confirm lactam tautomer dominance .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

Chiral resolution or catalytic asymmetric synthesis can be employed:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during cyclization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization-Induced Diastereomerism : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: How do structural modifications (e.g., hydroxyl groups) influence bioactivity?

Methodological Answer:

Hydroxyl groups enhance hydrogen-bonding potential, affecting receptor binding. For example:

- Hydroxy Analogs : 5-Hydroxy derivatives exhibit increased solubility and altered bioactivity due to H-bond donor/acceptor interactions, as seen in isoquinolinone-based kinase inhibitors .

- Substitution Position : Para-hydroxyl groups on the phenyl ring improve metabolic stability compared to ortho-substituted analogs .

Bioactivity Comparison Table:

| Derivative | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 2-Cyclohexyl (Parent) | 12.3 | 0.8 |

| 5-Hydroxy Derivative | 4.7 | 2.1 |

| 3-Hydroxy Derivative | 8.9 | 1.5 |

Advanced: How to analyze conflicting thermal stability data across studies?

Methodological Answer:

Contradictions may stem from differing analytical methods:

- DSC vs. TGA : Differential scanning calorimetry (DSC) detects melting points, while thermogravimetric analysis (TGA) measures decomposition. Ensure heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) are consistent .

- Sample Purity : Impurities (e.g., residual solvents) lower observed melting points; validate purity via HPLC (>95%) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.